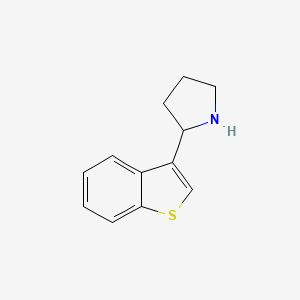2-(1-Benzothiophen-3-yl)pyrrolidine
CAS No.:
Cat. No.: VC18216201
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13NS |
|---|---|
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | 2-(1-benzothiophen-3-yl)pyrrolidine |
| Standard InChI | InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2 |
| Standard InChI Key | FVVWVQORZLPJKD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C2=CSC3=CC=CC=C32 |
Introduction
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of 2-(1-Benzothiophen-3-yl)pyrrolidine typically involves cycloaddition or alkylation strategies. A representative method involves:
-
Friedel-Crafts Alkylation: Reacting benzothiophene with a pyrrolidine precursor in the presence of Lewis acids like AlCl₃ .
-
Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the pyrrolidine ring from diene intermediates .
These methods yield racemic mixtures, necessitating chiral resolution techniques such as HPLC with polysaccharide columns to isolate enantiomers .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.3 g/mol | |
| Melting Point | Not reported | - |
| Solubility | Moderate in DMSO, low in water | |
| LogP (Partition Coefficient) | 2.8 (predicted) |
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with its potential as a CNS-active agent .
Pharmacological Research and Biological Activity
Analgesic and Neuroprotective Effects
In neuropathic pain models, such as oxaliplatin-induced allodynia, pyrrolidine-benzothiophene hybrids reduce hyperalgesia by modulating voltage-gated sodium channels . Compound 33 from a related series showed 60% pain reduction at 30 mg/kg, suggesting potential applicability for 2-(1-Benzothiophen-3-yl)pyrrolidine in pain management .
Applications in Drug Discovery
RORγt Inverse Agonism
Pyrrolidine sulfones, like those reported in RORγt studies, share structural motifs with 2-(1-Benzothiophen-3-yl)pyrrolidine. Modifications at the N1-position of the pyrrolidine ring improve selectivity against nuclear receptors (e.g., PXR, LXRα/β), a strategy applicable to optimizing this compound . For example, introducing perfluoroisopropyl groups enhances target affinity while reducing off-target effects .
Hybrid Molecule Development
Hybridization with proline derivatives, as seen in (S)-2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride , could yield dual-acting agents with combined anticonvulsant and anti-inflammatory properties. Such hybrids exploit the pyrrolidine ring’s ability to adopt bioactive conformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume